Merestinib

Übersicht

Beschreibung

Merestinib ist ein experimentelles Krebsmedikament, das von Eli Lilly entwickelt wurde. Es ist ein niedermolekularer Inhibitor, der mehrere Rezeptortyrosinkinasen, einschließlich MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3 und DDR1/2, angreift . Diese Verbindung wird auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter fortgeschrittener Gallenblasenkrebs, nicht-kleinzelliger Lungenkrebs und solide Tumoren .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen . Industrielle Produktionsmethoden für this compound sind so konzipiert, dass Ausbeute und Reinheit optimiert und gleichzeitig die Umweltbelastung und die Produktionskosten minimiert werden .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Es hat sich gezeigt, dass es das Wachstum von Tumoren hemmt, indem es mehrere Rezeptortyrosinkinasen angreift, die an der Proliferation, dem Überleben und der Metastasierung von Krebszellen beteiligt sind . In präklinischen Studien zeigte Merestinib potente Antitumorwirkungen in Darmkrebszelllinien und patientengeleiteten Xenograftmodellen, die eine TPM3-NTRK1-Fusion tragen . Darüber hinaus wurde this compound in klinischen Studien auf seine Wirksamkeit bei der Behandlung von fortgeschrittenem Gallenblasenkrebs, nicht-kleinzelligem Lungenkrebs und anderen soliden Tumoren untersucht .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es mehrere Rezeptortyrosinkinasen hemmt, darunter MET, MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3 und DDR1/2 . Diese Kinasen spielen eine entscheidende Rolle in verschiedenen zellulären Prozessen, wie z. B. Zellproliferation, Überleben, Migration und Angiogenese. Durch die Blockierung der Aktivität dieser Kinasen unterbricht this compound die Signalwege, die das Wachstum und die Metastasierung von Krebszellen antreiben . Diese Hemmung führt zu einem reduzierten Tumorwachstum und einer erhöhten Krebszelltod .

Wirkmechanismus

Target of Action

Merestinib, also known as LY2801653, is an orally bioavailable small molecule inhibitor . It primarily targets several oncokinases, including MET, AXL, MST1R, FLT3, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . These targets are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell growth, differentiation, and survival .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity . This inhibition blocks the phosphorylation of these kinases, which is a critical step in their activation . By preventing the activation of these kinases, this compound disrupts the signaling pathways they are involved in, leading to changes in cellular processes .

Biochemical Pathways

This compound affects several biochemical pathways due to its multi-kinase inhibition. For instance, it inhibits the MET and AXL pathways, which have been implicated in tumorigenic growth . It also inhibits the FLT3 receptor, which can activate the MAPK and mammalian target of rapamycin pathways, playing a critical role in leukemogenesis .

Pharmacokinetics

It is known that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body

Result of Action

This compound’s action results in potent anti-tumor effects. It reduces the levels of phosphorylated NTRK1, leading to an anti-proliferative response in cells . It also blocks cell cycle progression, possibly by impairing the protein expression of key cell cycle regulators . Moreover, it induces apoptosis, a process of programmed cell death . These molecular and cellular effects contribute to its potential anti-cancer activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations in the target kinases can affect its efficacy . Additionally, the tumor microenvironment, including factors such as hypoxia and acidity, may also influence its action.

Biochemische Analyse

Biochemical Properties

Merestinib interacts with several enzymes and proteins. It inhibits neurotrophic receptor tyrosine kinases NTRK1/2/3 . These kinases are oncogenic drivers in tumors bearing NTRK fusion resulting from chromosomal rearrangements . This compound also inhibits other oncokinases including MET, AXL, RON, and MKNK1/2 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In KM-12 cells harboring TPM3-NTRK1 fusion, this compound exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth . This compound also reduces p-NTRK1 levels and cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is shown to be a type II NTRK1 kinase inhibitor . This means it binds to the kinase in a specific way that prevents the kinase from switching to its active form, thereby inhibiting its activity .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. In KM-12 cells harboring TPM3-NTRK1 fusion, this compound exhibits potent p-NTRK1 inhibition . It elicits an anti-proliferative response in two- and three-dimensional growth .

Dosage Effects in Animal Models

In animal models, this compound treatment at 24 mg/kg once daily arrested tumor growth . This suggests that the effects of this compound can vary with different dosages.

Metabolic Pathways

It is known to inhibit several oncokinases, which likely impacts various metabolic pathways .

Vorbereitungsmethoden

The synthesis of Merestinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods for this compound are designed to optimize yield and purity while minimizing environmental impact and production costs .

Analyse Chemischer Reaktionen

Merestinib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Merestinib ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere Rezeptortyrosinkinasen anzugreifen, was es zu einem vielseitigen und potenten Antikrebsmittel macht . Ähnliche Verbindungen umfassen:

Crizotinib: Ein weiterer Multikinase-Inhibitor, der MET, ALK und ROS1 angreift.

Entrectinib: Ein Typ-I-NTRK-Kinase-Inhibitor, der NTRK1/2/3, ROS1 und ALK angreift.

Larotrectinib: Ein selektiver NTRK-Inhibitor, der NTRK1/2/3 angreift.

Die Fähigkeit von this compound, eine breitere Palette von Kinasen zu hemmen und Resistenzen zu überwinden, macht es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Eigenschaften

IUPAC Name |

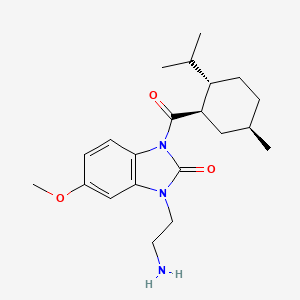

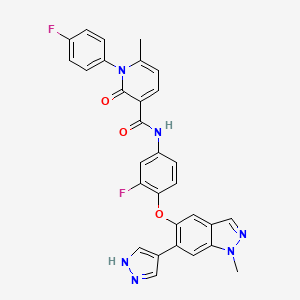

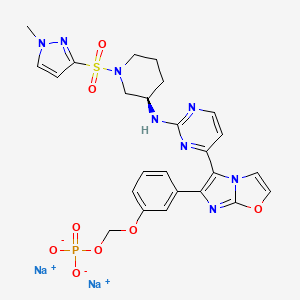

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22F2N6O3/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19/h3-16H,1-2H3,(H,33,34)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHADVLVFMKEIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22F2N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659635 | |

| Record name | Merestinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206799-15-6 | |

| Record name | Merestinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206799156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Merestinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Merestinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, N-(3-fluoro-4-((1-methyl6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-flurophenyl)-1,2-dihydro-6-methyl-2-oxo-*N-(3-Fluoro-4-((1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl)oxy)phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERESTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OGS5K699E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary mechanism of action of Merestinib?

A1: this compound is an orally bioavailable, small molecule inhibitor of several oncokinases. [] It primarily acts by selectively binding to the proto-oncogene c-Met (also known as hepatocyte growth factor receptor (HGFR)), thereby inhibiting its phosphorylation. []

Q2: What are the downstream effects of this compound binding to c-Met?

A2: this compound disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress c-Met protein or express constitutively activated c-Met protein. [] It can also inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of MNKs and a crucial effector for MNK-induced mRNA translation in cancer cells. []

Q3: Besides c-Met, what other kinases does this compound inhibit?

A3: In addition to c-Met, this compound also inhibits other oncokinases such as AXL, ROS1, MKNK1/2, MST1R, MERTK, DDR1/2, Tie2 (aka TEK), NTRK1/2/3, and FLT3. [, , , , , , , ]

Q4: How does this compound affect tumor angiogenesis?

A4: Research indicates that this compound exhibits anti-angiogenic properties. [] While the exact mechanism is not fully understood, studies show it can inhibit both VEGF-dependent and VEGF-independent endothelial cell cord formation and sprouting. [] This suggests that its anti-angiogenic activity may involve the inhibition of multiple kinases beyond just MET. []

Q5: How does this compound affect the tumor microenvironment?

A5: Preclinical studies suggest that this compound can modulate the tumor microenvironment by affecting immune cell populations and gene expression. [] For example, in a CT26 murine tumor model, this compound combined with an anti-PD-L1 antibody showed an enhanced intra-tumor immune activation/inflammation gene expression signature compared to anti-PD-L1 antibody monotherapy. []

Q6: Is there information available regarding the molecular formula, weight, and spectroscopic data of this compound?

A6: The provided abstracts do not provide detailed information on this compound's molecular formula, weight, or spectroscopic data.

Q7: How does this compound's classification as a type II kinase inhibitor influence its activity against resistant mutations?

A7: this compound, being a type II kinase inhibitor, binds to the inactive “DFG-out” conformation of kinases. [, ] This allows it to retain activity against certain resistance mutations, such as MET D1228V, where type I inhibitors often fail. []

Q8: What are the key findings from the small-volume continuous manufacturing process development for this compound?

A9: Researchers have successfully developed a small-volume continuous manufacturing process for this compound. [, ] This process utilizes a combination of batch and flow unit operations, including an automated Suzuki–Miyaura cross-coupling reaction, nitro-group hydrogenolysis, continuous amide bond formation, and continuous deprotection. [, ] Three of the steps involve purification using mixed-suspension, mixed-product removal crystallizations. [] This approach enables efficient production of this compound with real-time process diagnostics. []

Q9: What is the recommended phase II dose of this compound based on the first-in-human phase I study?

A10: A Phase I study (NCT01285037) determined the recommended phase II dose of this compound to be 120 mg once daily. [] This dosage demonstrated acceptable exposure, safety, and potential anticancer activity. []

Q10: How is this compound metabolized in the body?

A11: While the provided abstracts do not specify the detailed metabolic pathways of this compound, they mention two primary metabolites: M1 (LSN2800870) and M2 (LSN2887652). [] These metabolites also demonstrate inhibitory activity against NTRK kinases. []

Q11: Does this compound's pharmacokinetic profile change when administered in combination with other drugs?

A12: A study investigating this compound in combination with Ramucirumab found no significant alterations in this compound's pharmacokinetic profile when co-administered. [] This suggests that the combination does not lead to unexpected drug-drug interactions affecting this compound's pharmacokinetic properties. []

Q12: Which cancer cell lines have shown sensitivity to this compound in preclinical studies?

A13: Several cancer cell lines have shown sensitivity to this compound in preclinical studies. These include: * Colorectal cancer: KM-12 (harboring TPM3-NTRK1 fusion) [], EL1989 (patient-derived xenograft model with TPM3-NTRK1 fusion) []* Gastric cancer: MKN-45, SNU-1 [, ]* Acute myeloid leukemia: Various AML cell lines and primary patient samples []* Melanoma: B16F10 []* NSCLC: EBC-1, NCI-H1993 []

Q13: What in vivo models have been used to evaluate this compound's efficacy?

A13: Various in vivo models have been employed to study this compound's efficacy, including:

- Xenograft models: Subcutaneous and peritoneal dissemination models using different cancer cell lines (e.g., MKN-45, SNU-1, KM-12) [, , ]

- Patient-derived xenograft (PDX) models: Used to assess this compound's activity in a setting more representative of human tumors, such as the EL1989 model for colorectal cancer []

- Syngeneic mammary tumor models: Utilized to investigate this compound's impact on tumor metastasis, particularly to the lungs []

- Intracranial xenograft models: Employed to evaluate this compound's effects on tumor growth in the brain, specifically in the context of MET-amplified tumors []

Q14: Which combination therapies involving this compound have shown promise in preclinical settings?

A14: Preclinical studies have shown promising results with these this compound combinations:

- This compound + Nab-paclitaxel: Demonstrated synergistic antitumor activity in gastric cancer models, particularly in those with high c-Met expression. [, ]

- This compound + Anti-PD-L1 Antibody: Showed enhanced antitumor activity compared to single agents in a CT26 murine tumor model, suggesting a potential for synergistic effects with immunotherapy. []

Q15: What are the known mechanisms of resistance to this compound?

A16: While the provided abstracts do not extensively detail specific resistance mechanisms to this compound, they allude to the potential for acquired resistance. For instance, in the context of MET-targeted therapies, resistance can arise through secondary MET mutations or upregulation of MET ligand expression. []

Q16: Are there any known biomarkers to predict this compound's efficacy?

A16: While the research provided doesn't pinpoint definitive predictive biomarkers for this compound efficacy, some studies suggest a correlation between this compound's response and certain molecular features:

- c-Met expression levels: Preclinical data indicate that this compound's antitumor activity, particularly in combination with Nab-paclitaxel, might be more pronounced in gastric cancer models with high c-Met expression. [, ]

- MET gene alterations: this compound has shown promising preclinical and clinical activity in cancers harboring specific MET gene alterations, such as MET exon 14 skipping mutations and high-level MET amplification. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

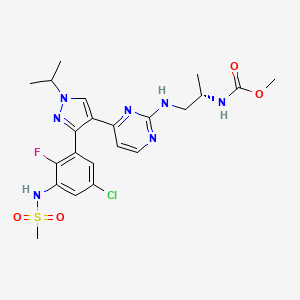

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)

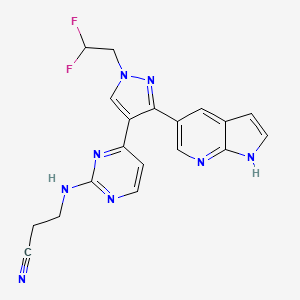

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

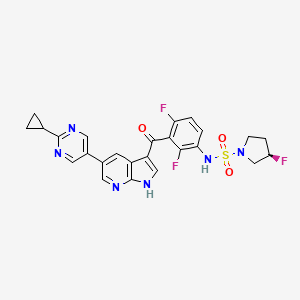

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)